Structural Determinant: Pendent 2-Thienyl at Pyrimidine C4 vs. Fused Thieno[2,3-d]pyrimidine Core
N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide bears a pendent 2-thienyl substituent at the C4 position of the pyrimidine ring, in contrast to the fused thieno[2,3-d]pyrimidine scaffold found in the majority of published VEGFR-2/EGFR inhibitors [1]. In a 2019 study, the fused thieno[2,3-d]pyrimidine derivative 5f demonstrated dual EGFR (1.18-fold more potent than erlotinib) and VEGFR-2 (IC₅₀ = 1.23 µM) inhibitory activity [2]. While no direct head-to-head comparison is available for the target compound, the pendent thienyl architecture is expected to alter the dihedral angle between the thiophene and pyrimidine rings compared to the planar fused system, potentially affecting ATP-binding pocket complementarity. The target compound's computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 96.3 Ų [3] place it in a physicochemical range consistent with kinase inhibitor lead-like properties, but distinct from the more lipophilic fused analogs.
| Evidence Dimension | Scaffold architecture (pendent vs. fused thienyl) and computed physicochemical properties |
|---|---|
| Target Compound Data | Pendent 2-thienyl at pyrimidine C4; XLogP3-AA = 2.1; TPSA = 96.3 Ų; MW = 271.30 Da; HBD = 1; HBA = 5; Rotatable bonds = 3 [3] |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine scaffold (fused): compound 5f MW ≈ 420–500 Da range typical for this class; published VEGFR-2 IC₅₀ = 1.23 µM [2] |
| Quantified Difference | No direct IC₅₀ data for target compound; scaffold difference: rotatable thienyl-pyrimidine bond (3 total rotatable bonds) vs. conformationally restricted fused system; TPSA 96.3 Ų vs. typical kinase inhibitor range 70–110 Ų |
| Conditions | Data from PubChem computed properties [3] and published thieno[2,3-d]pyrimidine SAR studies [2] |
Why This Matters
The pendent versus fused thienyl architecture is a critical structural bifurcation point in kinase inhibitor design; procurement decisions must account for whether the intended target accommodates a flexible, non-planar thienyl-pyrimidine arrangement or requires the planar, fused geometry.
- [1] Adams, J.L. et al. (2005) U.S. Patent Application Publication No. US20050004142. Furo- and thienopyrimidine derivatives as TIE-2 and/or VEGFR-2 inhibitors. View Source
- [2] Mghwary, A.E. et al. (2019) 'Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile', Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), pp. 838–852. View Source
- [3] PubChem Compound Summary for CID 4679104, N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide. NCBI. Computed physicochemical properties. View Source
